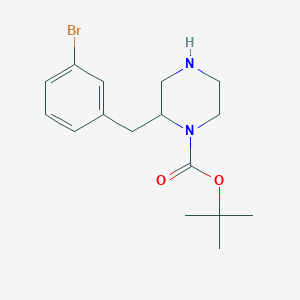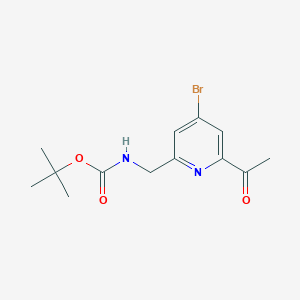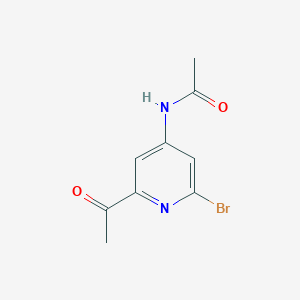
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide is an organic compound with the chemical formula C9H9BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its stability and is used as a raw material in organic synthesis, particularly in the synthesis of other organic compounds such as drugs and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Condensation Reactions: The acetyl group can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Acetyl-6-bromopyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide can be compared with other similar compounds, such as:
2-Acetyl-6-bromopyridine: A closely related compound with similar chemical properties and applications.
N-(6-bromopyridin-2-yl)acetamide: Another derivative of pyridine with comparable uses in organic synthesis and industrial applications.
These compounds share similar chemical structures and reactivity, but this compound is unique in its specific substitution pattern and the presence of both acetyl and bromine functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
N-(2-acetyl-6-bromopyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H9BrN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14) |
InChI Key |
MJDNPATZRXSNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









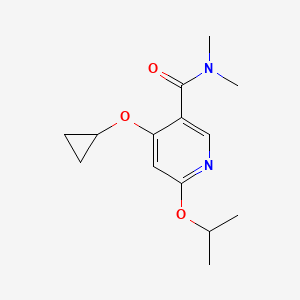
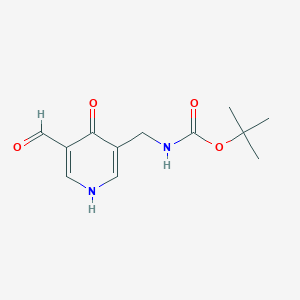

![2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)
